molecular formula C12H16N2O2S B1525849 6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole CAS No. 1307239-56-0

6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B1525849
CAS No.: 1307239-56-0
M. Wt: 252.33 g/mol
InChI Key: IAFSADHQNLKETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-1-sulfonyl fluoride is a compound that has been mentioned in the context of pyrrolidine-1-sulfonyl derivatives . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogen-containing ring .


Synthesis Analysis

While specific synthesis methods for “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” are not available, pyrrolidine alkaloids have been synthesized through various methods, including 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Cascade Radical Addition/Cyclization/Isomerization

  • Tandem Copper Catalysis

    The efficient preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles through a tandem catalysis process that involves intramolecular ligand stabilized CuAAC and Cu-catalyzed C-N coupling. These compounds serve as α-imino rhodium carbene precursors, highlighting the utility of sulfonyl groups in enabling complex heterocyclic transformations (Xing et al., 2014).

Biological Evaluation and Potential Therapeutic Utilities

  • Antioxidant Activities

    Novel indole derivatives were designed and tested for their antioxidant activities, particularly against ABTS radicals, showcasing the potential of indole-based compounds in mitigating oxidative stress. One such derivative exhibited higher activity than ascorbic acid, suggesting its promise as a potent antioxidant (Aziz et al., 2021).

  • Sulfonylation of Indoles with Sulfur Dioxide

    A palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide insertion has been developed, enabling the generation of diverse 2-sulfonated indoles. This methodology underscores the synthetic utility of sulfur dioxide in constructing sulfonated indole derivatives, which could have implications in medicinal chemistry (Liu et al., 2017).

  • Glycosidase Inhibition by Polyhydroxylated Indolizidines

    An efficient synthesis of polyhydroxylated indolizidines from N-substituted γ-oxygenated α,β-unsaturated sulfones was developed, leading to powerful glycosidase inhibitors. These compounds could have significant implications in treating diseases related to glycosidase activity (Carretero and Arrayás, 1998).

Mechanism of Action

Target of Action

Pyrrolidine alkaloids are known to interact with a variety of biological targets. These targets can include enzymes, receptors, and ion channels among others . The specific target of “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of pyrrolidine alkaloids can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets . The exact mode of action of “this compound” would need to be determined through experimental studies.

Biochemical Pathways

Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

Pharmacokinetics

The pharmacokinetics of pyrrolidine alkaloids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all influence the ADME properties of these compounds .

Result of Action

The result of the action of pyrrolidine alkaloids can include a variety of molecular and cellular effects, depending on their specific targets and mode of action. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .

Action Environment

The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the alkaloid .

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-4-3-10-5-6-13-12(10)9-11/h3-4,9,13H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFSADHQNLKETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(CCN3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 2
Reactant of Route 2
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 3
Reactant of Route 3
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 4
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 5
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 6
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.